3-Bromo-4-(trifluoromethoxy)phenylacetic acid
CAS No.:
Cat. No.: VC17991994
Molecular Formula: C9H6BrF3O3
Molecular Weight: 299.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrF3O3 |
|---|---|
| Molecular Weight | 299.04 g/mol |
| IUPAC Name | 2-[3-bromo-4-(trifluoromethoxy)phenyl]acetic acid |
| Standard InChI | InChI=1S/C9H6BrF3O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) |
| Standard InChI Key | QGWSDXJEDWQOSF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CC(=O)O)Br)OC(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[3-bromo-4-(trifluoromethoxy)phenyl]acetic acid, reflects its substitution pattern: a bromine atom at position 3, a trifluoromethoxy group (-OCF) at position 4, and an acetic acid moiety at position 2 of the phenyl ring. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.04 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1CC(=O)O)Br)OC(F)(F)F |
| InChIKey | QGWSDXJEDWQOSF-UHFFFAOYSA-N |
| PubChem CID | 146676114 |
The trifluoromethoxy group enhances electronegativity and metabolic stability, while the bromine atom facilitates cross-coupling reactions.
Spectroscopic Data
While experimental NMR or IR data for this specific compound is limited in public databases, analogous compounds suggest characteristic signals:
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NMR: A singlet near -58 ppm for the -OCF group.
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NMR: Aromatic protons as multiplets (δ 7.2–7.8 ppm) and a singlet for the acetic acid proton (δ 3.7–4.1 ppm) .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multi-step protocols, as illustrated by related bromophenylacetic acids. A modified Willgerodt-Kindler reaction, adapted from 3-bromophenylacetic acid synthesis, offers a plausible pathway :
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Step 1: Condensation of 3-bromo-4-(trifluoromethoxy)acetophenone with morpholine and sulfur under reflux to form a thioamide intermediate.
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Step 2: Acidic hydrolysis (HSO, glacial acetic acid) to yield the acetic acid derivative.
Reaction conditions critical for high yields (>90%) include:
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Prolonged reflux (14–20 hours) for complete thioamide formation.
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Controlled pH adjustment (pH 1–2) during crystallization to isolate the product .
Reactivity Profile
The compound’s functional groups enable diverse transformations:
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Nucleophilic Aromatic Substitution: Bromine at position 3 can be replaced by amines or alkoxides.
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Electrophilic Substitution: The electron-withdrawing -OCF group directs electrophiles to the meta position.
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Decarboxylation: Heating with quinoline or copper catalysts removes the carboxylic acid group.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<1 mg/mL at 25°C) .
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Stability: Stable under ambient conditions but hygroscopic; storage recommendations include desiccators at 2–8°C .
Thermal Properties
Experimental melting points are unreported, but analogous bromophenylacetic acids melt between 120–150°C . Differential scanning calorimetry (DSC) would provide precise thermal decomposition profiles.
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor in drug discovery, particularly for non-steroidal anti-inflammatory drugs (NSAIDs). Its trifluoromethoxy group improves blood-brain barrier permeability, making it valuable in central nervous system (CNS) drug candidates.
Agrochemical Development
In agrochemicals, the bromine atom facilitates derivatization into herbicides and fungicides. For example, coupling with triazole moieties yields compounds with broad-spectrum antifungal activity.
Comparative Analysis with Structural Analogs
A comparison with related compounds highlights its unique properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid | 301.03 | Fluoro and trifluoromethyl groups enhance lipophilicity | |
| 4-Bromo-2-(trifluoromethyl)phenylacetic acid | 299.04 | Lacks trifluoromethoxy group, lower metabolic stability |
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric routes for enantioselective synthesis.
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Computational Modeling: Predict ADMET properties using QSAR models.
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